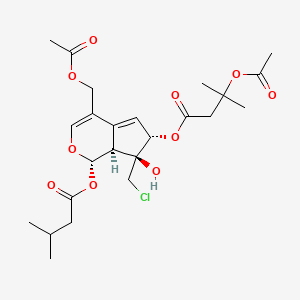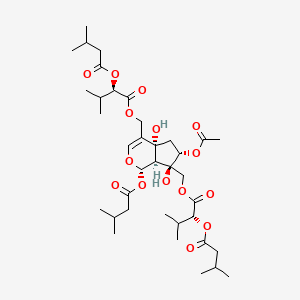
MBDB-d3 (hydrochloride)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
MBDB-d3 (hydrochloride) contains three deuterium atoms. It is intended for use as an internal standard for the quantification of MBDB by GC- or LC-mass spectrometry. MBDB is an analog of methylenedioxymethamphetamine (MDMA), differing only by the substitution of an ethyl for methyl group at the α-carbon. Like MDMA, MBDB is an entactogen that potently inhibits monoamine uptake. This product is intended for forensic and research purposes.
Wissenschaftliche Forschungsanwendungen
Pharmacological Classification and Discriminative Stimulus Properties
- MBDB (N-methyl-1-(3,4-methylenedioxyphenyl)-2-butanamine), as part of a group called entactogens, has been studied for its unique pharmacological properties. It's shown that MBDB shares discriminative stimulus properties with MDMA (3,4-methylenedioxymethamphetamine), differentiating it from both stimulants and hallucinogens. This indicates a potential unique class of compounds with specific behavioral and pharmacological effects (Oberlender & Nichols, 2004).
Analytical Identification and Detection
- MBDB has been a subject of research in analytical toxicology. Studies have developed methods for the identification of MBDB and its metabolites in biological specimens like urine, saliva, and sweat, using techniques such as gas chromatography-mass spectrometry. This plays a crucial role in forensic toxicology and drug monitoring (Kintz, 1997).
Non-Destructive Identification in Illegal Drug Inspection
- Research has also focused on the non-destructive identification of MBDB through transient absorption spectroscopy in the visible and near-IR wavelength range. This method, utilizing nanosecond transient absorption spectroscopy, provides a potential tool for inspecting illegal drugs, especially when dissolved in liquids, without destroying the sample (Sato et al., 2008).
Behavioral and Neuropharmacological Effects
- Studies have evaluated the behavioral effects of MBDB and its derivatives, revealing insights into its action on locomotor activity and exploratory behavior in animal models. These findings contribute to understanding the neuropharmacological profile and potential risks associated with MBDB use (Bronson et al., 1995).
Metabolism and Enzymatic Involvement
- Research has identified the cytochrome P450 isozymes involved in the stereoselective metabolism of MBDB. This study contributes to the understanding of the pharmacokinetics of MBDB and the role of different enzymes in its biotransformation (Meyer et al., 2009).
Toxicokinetic Studies
- Toxicokinetic studies of amphetamine-derived designer drugs, including MBDB, provide valuable data on their metabolic pathways, toxicological profiles, and effects on monoamine neurotransmission. These insights are critical for assessing the risks associated with these substances (Maurer et al., 2000).
Eigenschaften
Molekularformel |
C12H14D3NO2 · HCl |
|---|---|
Molekulargewicht |
246.8 |
InChI |
InChI=1S/C12H17NO2.ClH/c1-3-10(13-2)6-9-4-5-11-12(7-9)15-8-14-11;/h4-5,7,10,13H,3,6,8H2,1-2H3;1H/i2D3; |
InChI-Schlüssel |
LFXXIXAVEJVYGY-MUTAZJQDSA-N |
SMILES |
CCC(NC([2H])([2H])[2H])CC1=CC(OCO2)=C2C=C1.Cl |
Synonyme |
N-Methyl-1,3-Benzodioxolylbutanamine-d3 |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






